molecular formula C12H16F3NO B2365980 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol CAS No. 1546059-40-8

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol

Cat. No.: B2365980
CAS No.: 1546059-40-8
M. Wt: 247.261
InChI Key: YFWVMAQKEIRPCN-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol is an organic compound with the molecular formula C12H16F3NO. This compound is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a butanol backbone. It is a crystalline solid that is soluble in polar organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde and 2-amino-3-methylbutanol.

    Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amino group of 2-amino-3-methylbutanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in cellular functions.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol: Similar structure but with the trifluoromethyl group at the para position.

    2-Amino-3-methyl-1-[3-(difluoromethyl)phenyl]butan-1-ol: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group at the meta position imparts unique electronic and steric properties, affecting the compound’s reactivity and biological activity.

    Amino and Hydroxyl Groups: The combination of amino and hydroxyl groups in the same molecule allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-7(2)10(16)11(17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10-11,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWVMAQKEIRPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC(=CC=C1)C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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